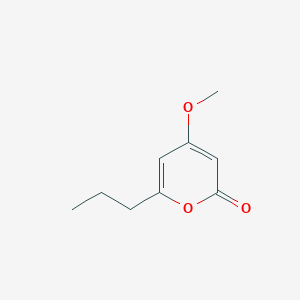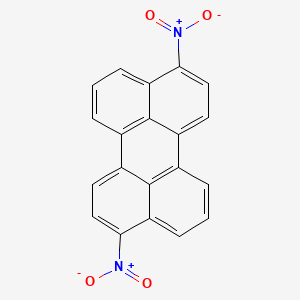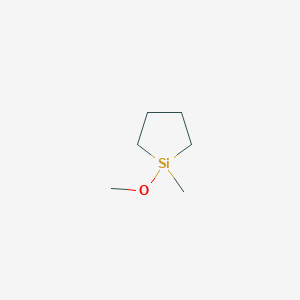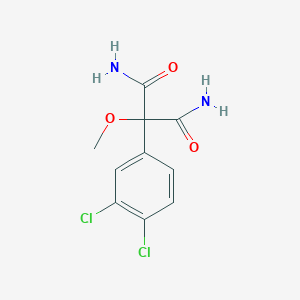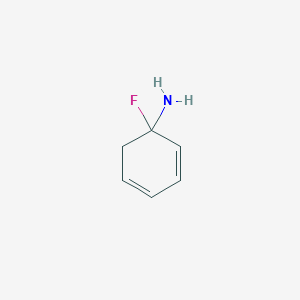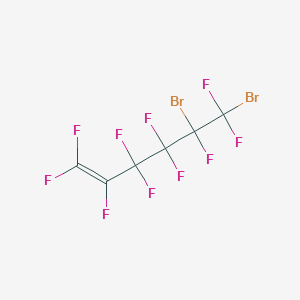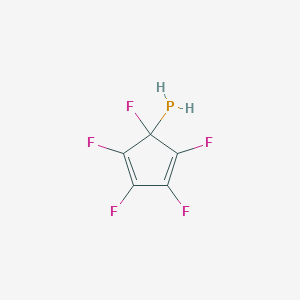
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is a unique organophosphorus compound characterized by the presence of a pentafluorocyclopentadienyl ring bonded to a phosphane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of pentafluorocyclopentadiene with a suitable phosphorus reagent. One common method is the reaction of pentafluorocyclopentadiene with phosphorus trichloride in the presence of a base, such as triethylamine, under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Coordination: Transition metals such as palladium and platinum are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-2,4-dien-1-one: Another cyclopentadienyl derivative with different substituents.
Tetrasubstituted pyridyl-containing cyclopentadienone: Used in dendrimer synthesis and coordination chemistry.
Uniqueness: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of five fluorine atoms on the cyclopentadienyl ring, which significantly alters its electronic properties and reactivity compared to other cyclopentadienyl derivatives. This makes it particularly valuable in catalysis and materials science applications .
Eigenschaften
CAS-Nummer |
89935-80-8 |
|---|---|
Molekularformel |
C5H2F5P |
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
(1,2,3,4,5-pentafluorocyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C5H2F5P/c6-1-2(7)4(9)5(10,11)3(1)8/h11H2 |
InChI-Schlüssel |
RLRWWNKPKASYQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C1F)F)(F)P)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
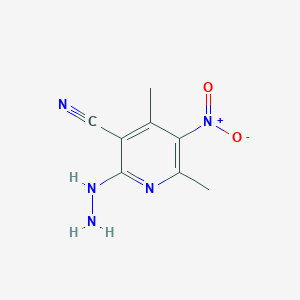
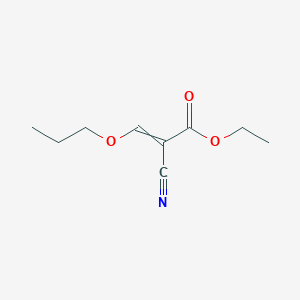
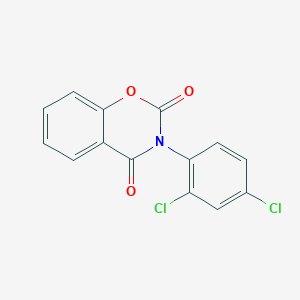

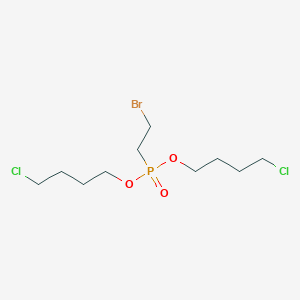
methanone](/img/structure/B14372107.png)
